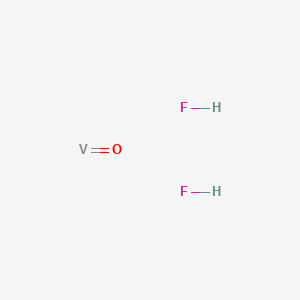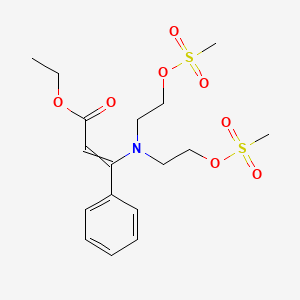
Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The molecular structure of Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- includes a benzenesulfonyl fluoride group with an acetyloxy and a chloro substituent, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of sulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions . This method is favored due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro-, often employs large-scale batch or continuous processes. These processes utilize readily available starting materials and optimize reaction conditions to maximize yield and purity. The use of phase transfer catalysts and advanced purification techniques ensures the production of high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form sulfonic acids and fluoride ions.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and solvents like acetonitrile or dichloromethane to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .
Applications De Recherche Scientifique
Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- involves its interaction with target molecules through the sulfonyl fluoride group. This group can react with nucleophilic residues in proteins, such as serine, forming covalent bonds that inhibit enzyme activity. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound modifies the active site and prevents substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl fluoride: A simpler analog without the acetyloxy and chloro substituents, used in similar applications but with different reactivity profiles.
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A related compound used as a serine protease inhibitor, known for its stability and effectiveness in biological systems.
2-Nitrobenzenesulfonyl fluoride: Another sulfonyl fluoride derivative with distinct reactivity and applications in chemical biology.
Uniqueness
Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- stands out due to its specific substituents, which enhance its reactivity and stability. The acetyloxy group provides additional sites for chemical modification, while the chloro substituent influences the compound’s electronic properties, making it a versatile reagent in various applications .
Propriétés
Numéro CAS |
23379-01-3 |
|---|---|
Formule moléculaire |
C8H6ClFO4S |
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
(2-chloro-4-fluorosulfonylphenyl) acetate |
InChI |
InChI=1S/C8H6ClFO4S/c1-5(11)14-8-3-2-6(4-7(8)9)15(10,12)13/h2-4H,1H3 |
Clé InChI |
NCFUWVZDRFKIEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)S(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)




![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)





![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
